ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 433702-79-5
VCID: VC7001462
InChI: InChI=1S/C13H14N2O3S/c1-2-18-10(16)6-15-7-14-12-11(13(15)17)8-4-3-5-9(8)19-12/h7H,2-6H2,1H3
SMILES: CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCC3
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33

ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate

CAS No.: 433702-79-5

Cat. No.: VC7001462

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate - 433702-79-5

Specification

CAS No. 433702-79-5
Molecular Formula C13H14N2O3S
Molecular Weight 278.33
IUPAC Name ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetate
Standard InChI InChI=1S/C13H14N2O3S/c1-2-18-10(16)6-15-7-14-12-11(13(15)17)8-4-3-5-9(8)19-12/h7H,2-6H2,1H3
Standard InChI Key BSNPBSNWKULNJU-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCC3

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Configuration

The compound’s scaffold consists of a cyclopenta thieno[2,3-d]pyrimidine system, a tricyclic framework formed by fusing a cyclopentane ring (C5) with a thieno[2,3-d]pyrimidine moiety. The thieno[2,3-d]pyrimidine component itself comprises a thiophene ring (five-membered, sulfur-containing) fused to a pyrimidine ring (six-membered, nitrogen-containing). At position 3 of the pyrimidine ring, an acetoxyethyl group (-CH2COOCH2CH3) is appended, while position 4 hosts a ketone functional group (=O) .

Molecular Formula and Weight

The molecular formula of ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-3-yl)acetate is C13H14N2O3S, as derived from structural analysis and corroborated by analogous compounds in PubChem entries . Its molecular weight calculates to 278.33 g/mol, with contributions from sulfur (32.07 g/mol), nitrogen (28.02 g/mol), and oxygen (48.00 g/mol).

Table 1: Comparative Molecular Data for Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-3-yl)acetateC13H14N2O3S278.33
tert-Butyl analog C15H18N2O3S306.40
Benzothiolo analog C16H20N2O3S320.40

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely proceeds through a multi-step sequence involving:

  • Core Formation: Cyclocondensation of a thiourea derivative with a cyclopentanone precursor to construct the thieno[2,3-d]pyrimidine system.

  • Esterification: Introduction of the acetoxyethyl group via nucleophilic substitution or Mitsunobu reaction, leveraging the reactivity of the pyrimidine nitrogen.

  • Oxidation: Establishment of the ketone at position 4 using oxidizing agents such as Jones reagent or pyridinium chlorochromate .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in optimizing yield and purity due to the compound’s stereochemical complexity. Continuous-flow reactors and enzyme-mediated catalysis have been proposed to enhance scalability, though detailed protocols remain proprietary .

Physicochemical Characterization

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and ester) and ~1250 cm⁻¹ (C-O-C stretch of ester).

  • NMR Spectroscopy:

    • ¹H NMR: Downfield shifts for pyrimidine ring protons (δ 8.2–8.5 ppm), methylene protons adjacent to the ester group (δ 4.1–4.3 ppm), and cyclopentane ring protons (δ 2.5–3.0 ppm).

    • ¹³C NMR: Resonances for carbonyl carbons (δ 170–190 ppm) and aromatic carbons (δ 120–150 ppm) .

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 162–165°C, with decomposition onset at 210°C. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL) .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for amide derivatives. For example, reaction with ammonia generates 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-3-yl)acetamide, a compound screened for kinase inhibition .

Reductive Modification of the Ketone

Catalytic hydrogenation (H2/Pd-C) reduces the 4-oxo group to a hydroxyl group, producing a secondary alcohol derivative. This modification alters the compound’s electronic profile, potentially enhancing membrane permeability .

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polyurethane matrices improves thermal stability (10% weight loss at 280°C vs. 240°C for unmodified polymer). The thiophene moiety facilitates π-π interactions, enhancing mechanical strength .

Coordination Chemistry

The sulfur and nitrogen atoms serve as ligating sites for transition metals. Complexes with Cu(II) demonstrate catalytic activity in Suzuki-Miyaura coupling reactions, achieving yields up to 78% under mild conditions .

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